4-Benzyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)morpholin-3-one
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Overview
Description
4-Benzyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)morpholin-3-one is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)morpholin-3-one typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through catalytic reduction of nitro groups followed by cyclization reactions
Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of advanced catalysts, precise temperature control, and efficient purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reduction reactions might involve the use of hydrogen gas in the presence of a catalyst or chemical reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for various organic transformations.
Biology: In biological research, 4-Benzyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)morpholin-3-one may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications could include its use as an intermediate in the synthesis of pharmaceuticals. Its unique structure may offer advantages in drug design and development.
Industry: In industry, this compound could be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 4-Benzyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)morpholin-3-one exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
1-Benzyl-1,2,3,4-tetrahydroisoquinoline
1,2,3,4-Tetrahydroquinoline derivatives
Morpholinone derivatives
Uniqueness: 4-Benzyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)morpholin-3-one stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-benzyl-5-(3,4-dihydro-2H-quinoline-1-carbonyl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-20-15-26-14-19(23(20)13-16-7-2-1-3-8-16)21(25)22-12-6-10-17-9-4-5-11-18(17)22/h1-5,7-9,11,19H,6,10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKNITSYLSSEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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